molecular formula C6H11ClN2O B13602500 2-amino-N-methylpent-4-ynamidehydrochloride

2-amino-N-methylpent-4-ynamidehydrochloride

Cat. No.: B13602500
M. Wt: 162.62 g/mol
InChI Key: CCSDNBUVILJEQN-UHFFFAOYSA-N
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Description

2-Amino-N-methylpent-4-ynamide hydrochloride is an organic compound featuring a terminal alkyne (pent-4-ynamide) backbone, an amino group at the C2 position, and an N-methyl substituent. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 188.65 g/mol. The alkyne group (C≡C) imparts unique reactivity, enabling participation in click chemistry or metal-catalyzed cross-coupling reactions, which are valuable in pharmaceutical and materials science applications. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic intermediates or bioactive molecule development.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-amino-N-methylpent-4-ynamide;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-3-4-5(7)6(9)8-2;/h1,5H,4,7H2,2H3,(H,8,9);1H

InChI Key

CCSDNBUVILJEQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC#C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylpent-4-ynamidehydrochloride typically involves the reaction of pent-4-ynamide with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-amino-N-methylpent-4-ynamidehydrochloride may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. Advanced techniques such as crystallization, filtration, and drying are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylpent-4-ynamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product. Reaction conditions vary based on the specific reagents and target compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of new compounds with different functional groups.

Scientific Research Applications

2-amino-N-methylpent-4-ynamidehydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-methylpent-4-ynamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional groups (e.g., amines, hydrochlorides) or structural motifs (e.g., aliphatic chains, aromatic systems) with 2-amino-N-methylpent-4-ynamide hydrochloride. Key differences in substituents, reactivity, and applications are highlighted below:

2-Amino-N-(oxan-4-ylmethyl)acetamide Hydrochloride

  • Molecular Formula : C₈H₁₅ClN₂O₂
  • Key Features : Contains a tetrahydro-2H-pyran (oxan) ring instead of an alkyne. The oxan group increases steric bulk and hydrophilicity compared to the linear alkyne chain in the target compound.
  • Applications : Likely used as a chiral building block in peptidomimetics or glycosylation studies due to its cyclic ether moiety .

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride

  • Molecular Formula : C₁₂H₁₆ClFN₂O₂
  • Key Features : Fluorinated aromatic ring enhances metabolic stability and lipophilicity. The absence of an alkyne limits click chemistry utility but improves bioavailability for CNS-targeting drugs.
  • Applications: Potential use in agrochemicals or neuropharmacology due to fluorinated aromatic systems .

4-Dimethylamino-N-benzylcathinone Hydrochloride

  • Molecular Formula : C₁₈H₂₂Cl₂N₂O
  • Key Features: Benzyl and dimethylamino-phenyl groups confer stimulant properties (common in cathinone derivatives). The aromatic system contrasts with the aliphatic alkyne in the target compound.

4-Hydroxy DiPT (Hydrochloride)

  • Molecular Formula : C₁₆H₂₄ClN₂O
  • Key Features : Tryptamine backbone with a hydroxylated indole ring. Polar indole system differs from the hydrophobic alkyne in the target compound.
  • Applications : Psychoactive research compound; serotonin receptor modulation via indole interactions .

Structural and Functional Comparison Table

Compound Molecular Formula Key Functional Groups Reactivity/Applications
2-Amino-N-methylpent-4-ynamide HCl C₇H₁₁ClN₂O Alkyne, N-methyl, amine Click chemistry, synthetic intermediates
2-Amino-N-(oxan-4-ylmethyl)acetamide HCl C₈H₁₅ClN₂O₂ Oxan ring, acetamide Peptidomimetics, glycosylation studies
4-Dimethylamino-N-benzylcathinone HCl C₁₈H₂₂Cl₂N₂O Benzyl, dimethylamino-phenyl Forensic reference standard
4-Hydroxy DiPT HCl C₁₆H₂₄ClN₂O Indole, hydroxyl, isopropylamine Serotonin receptor research

Critical Analysis of Research Findings

  • Alkyne vs.
  • Solubility and Bioavailability : Hydrochloride salts (e.g., target compound, 4-hydroxy DiPT) improve aqueous solubility, but bulky substituents (e.g., oxan ring in ) may reduce membrane permeability.
  • Purity and Stability: Compounds like 4-dimethylamino-N-benzylcathinone (≥98% purity, stability ≥5 years at -20°C) highlight industry standards for reference materials, though similar data for the target compound are unavailable .

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